molecular formula C22H20O4 B12616243 2-Propen-1-one, 3-(1-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)- CAS No. 914383-93-0

2-Propen-1-one, 3-(1-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)-

Cat. No.: B12616243
CAS No.: 914383-93-0
M. Wt: 348.4 g/mol
InChI Key: NMLJBLROLYDCEP-UHFFFAOYSA-N
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Description

2-Propen-1-one, 3-(1-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 3-(1-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-(1-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

2-Propen-1-one, 3-(1-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-(1-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 1-(2,4,6-trimethoxyphenyl)-3-phenyl-: Another chalcone with similar structural features.

    2-Propen-1-one, 1-(4-methoxyphenyl)-3-phenyl-: A chalcone with a methoxy group on the phenyl ring.

Uniqueness

2-Propen-1-one, 3-(1-naphthalenyl)-1-(3,4,5-trimethoxyphenyl)- is unique due to the presence of both naphthalenyl and trimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to other chalcones.

Properties

CAS No.

914383-93-0

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-naphthalen-1-yl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H20O4/c1-24-20-13-17(14-21(25-2)22(20)26-3)19(23)12-11-16-9-6-8-15-7-4-5-10-18(15)16/h4-14H,1-3H3

InChI Key

NMLJBLROLYDCEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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